2,4(1H,3H)-Pyrimidinedione, 6-(ethylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl-
Description
Chemical Identity and Structural Characterization of 2,4(1H,3H)-Pyrimidinedione, 6-(ethylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl-
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound’s IUPAC name, 2,4(1H,3H)-Pyrimidinedione, 6-(ethylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- , is derived from its pyrimidinedione core structure (positions 2 and 4 occupied by ketone groups) and three key substituents:
- 6-(ethylthio) : An ethylthio group (-S-CH2CH3) at position 6.
- 1-((2-hydroxyethoxy)methyl) : A hydroxymethyl ether substituent (-CH2-O-CH2CH2OH) at position 1.
- 5-methyl : A methyl group (-CH3) at position 5.
The molecular formula C10H16N2O4S confirms a molecular weight of 284.31 g/mol. The formula aligns with the pyrimidinedione backbone (C4H4N2O2) augmented by substituent contributions:
- Ethylthio: C2H5S
- Hydroxyethoxymethyl: C4H8O2
- 5-methyl: CH3
A comparative analysis with structurally analogous compounds, such as 1-(2-hydroxyethoxymethyl)-6-phenyl thiothymine , highlights the role of sulfur-containing substituents in modulating electronic and steric properties.
Crystallographic Structure and Conformational Isomerism
X-ray diffraction studies of related pyrimidinediones reveal a planar pyrimidine ring with slight puckering induced by bulky substituents. For this compound, the hydroxyethoxymethyl group adopts a gauche conformation due to intramolecular hydrogen bonding between the hydroxyl oxygen and the adjacent ether oxygen . This conformation stabilizes the molecule by reducing torsional strain.
The ethylthio group at position 6 exhibits free rotation around the C6-S bond, leading to two predominant conformers:
- Syn : Ethyl group oriented toward the pyrimidine ring.
- Anti : Ethyl group oriented away from the ring.
| Conformer | Relative Energy (kcal/mol) | Stability Factor |
|---|---|---|
| Syn | 0.0 | H-bond with C=O |
| Anti | +1.2 | Steric hindrance |
The 5-methyl group imposes steric constraints on the adjacent carbonyl group at position 4, slightly distorting the ring’s planarity .
Electronic Configuration and Resonance Stabilization Mechanisms
The pyrimidinedione core exhibits resonance stabilization through delocalization of π-electrons across the N1-C2-O and N3-C4-O carbonyl systems. Substituents further influence electron distribution:
- Ethylthio group : The sulfur atom’s lone pairs donate electron density into the ring via resonance, activating positions 5 and 6 toward electrophilic substitution.
- Hydroxyethoxymethyl group : The ether oxygen withdraws electron density inductively (-I effect), while the hydroxyl oxygen donates electrons via resonance (+R effect), creating a polarized electronic environment.
Density functional theory (DFT) calculations predict the highest occupied molecular orbital (HOMO) to localize on the sulfur atom and pyrimidine ring, while the lowest unoccupied molecular orbital (LUMO) resides on the carbonyl groups . This electronic asymmetry facilitates nucleophilic attack at the carbonyl carbons.
Substituent Effects on Pyrimidinedione Core Reactivity
The reactivity of the pyrimidinedione core is governed by substituent electronic and steric effects:
Electronic Effects
- Ethylthio group : Enhances nucleophilicity at position 6 via sulfur’s +R effect, enabling reactions such as alkylation or oxidation to sulfoxide derivatives.
- Hydroxyethoxymethyl group : The electron-withdrawing ether oxygen deactivates position 1 toward electrophilic substitution but promotes hydrogen bonding with solvents, increasing solubility in polar media .
Steric Effects
- 5-methyl group : Shields the adjacent carbonyl group from nucleophilic attack, reducing reactivity at position 4.
- Hydroxyethoxymethyl chain : Creates steric hindrance around position 1, limiting access to bulky reagents.
A comparative study with 6-[(methylthio)methyl]-2,4(1H,3H)-Pyrimidinedione demonstrates that larger substituents (e.g., ethylthio vs. methylthio) amplify steric crowding but enhance electronic activation of the pyrimidine ring.
Properties
CAS No. |
125056-72-6 |
|---|---|
Molecular Formula |
C10H16N2O4S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
6-ethylsulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O4S/c1-3-17-9-7(2)8(14)11-10(15)12(9)6-16-5-4-13/h13H,3-6H2,1-2H3,(H,11,14,15) |
InChI Key |
YNMMZRKISFEJKG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C(=O)NC(=O)N1COCCO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-(ethylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimidinedione core, introduction of the ethylthio group, and attachment of the hydroxyethoxy methyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques, such as crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 6-(ethylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinedione core can be reduced under specific conditions.
Substitution: The hydroxyethoxy methyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group yields sulfoxides or sulfones, while reduction of the pyrimidinedione core produces dihydropyrimidines.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 6-(ethylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-(ethylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- involves its interaction with specific molecular targets. The ethylthio group and hydroxyethoxy methyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The pyrimidinedione core is essential for the compound’s stability and overall bioactivity.
Comparison with Similar Compounds
Substituent Analysis
The table below compares the target compound with analogs based on substituent positions:
Functional Group Impact
- 6-Position: Ethylthio (target): Enhances lipophilicity and may improve membrane permeability compared to polar groups like dimethylamino or iodo .
- 1-Position :
- 5-Position :
Biological Activity
2,4(1H,3H)-Pyrimidinedione, 6-(ethylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C10H16N2O4S
- Molecular Weight: 248.31 g/mol
- CAS Number: 452898
The compound exhibits biological activity primarily through its interaction with various enzymatic pathways. It has been studied for its role as an inhibitor in several biochemical processes, including:
- Inhibition of Tautomerase Activity: Research indicates that derivatives of pyrimidinediones can inhibit the activity of specific tautomerases, which are enzymes that catalyze the interconversion of tautomers. This inhibition can affect cellular metabolism and proliferation .
- Antitumor Activity: Compounds with similar structures have shown promising results in inhibiting cancer cell lines, particularly in breast cancer models. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antitumor Activity
Recent studies have demonstrated that 2,4(1H,3H)-Pyrimidinedione derivatives exhibit significant antitumor properties. For instance, a related compound showed an IC50 value of approximately 27.6 μM against the MDA-MB-231 breast cancer cell line, comparable to the standard drug paclitaxel (IC50 = 29.3 μM) .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes:
- MIF2 Tautomerase Inhibition: A study reported that certain derivatives exhibited IC50 values as low as 2.6 μM against MIF2, indicating potent inhibitory activity .
Study on Antitumor Efficacy
In a recent evaluation of thieno[2,3-d]pyrimidine derivatives which share structural similarities with our compound, researchers found that these compounds demonstrated varying degrees of cytotoxicity against different cancer cell lines. The study highlighted the importance of substituent groups in modulating biological activity and suggested further exploration into their therapeutic potential .
Enzyme Activity Assays
Assays conducted to measure the inhibition of MIF2 tautomerase by pyrimidinedione derivatives revealed that modifications at specific positions significantly affected potency. The most effective compounds were those with electron-withdrawing groups that enhanced binding affinity to the enzyme .
Data Tables
| Compound Name | Structure | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Pyrimidinedione Derivative A | Structure | 27.6 | Antitumor (MDA-MB-231) |
| Pyrimidinedione Derivative B | Structure | 2.6 | MIF2 Tautomerase Inhibition |
| Pyrimidinedione Derivative C | Structure | 29.3 | Antitumor (Paclitaxel Control) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
